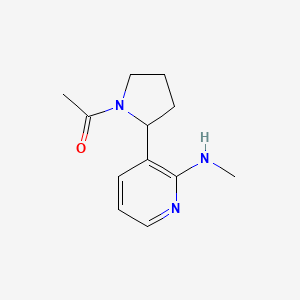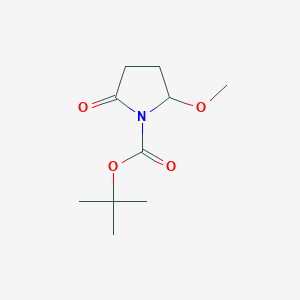
(S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a morpholine ring substituted with tert-butyl, methyl, and dimethyl groups, making it a unique structure for studying stereochemistry and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of Substituents: The tert-butyl, methyl, and dimethyl groups can be introduced through alkylation reactions using corresponding alkyl halides.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be done using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反应分析
Types of Reactions
(S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Medicinal Chemistry: As a building block for synthesizing chiral drugs and pharmaceuticals.
Organic Synthesis: As a chiral auxiliary or catalyst in asymmetric synthesis.
Materials Science: In the development of novel polymers and materials with specific properties.
作用机制
The mechanism of action for (S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental and computational methods.
相似化合物的比较
Similar Compounds
®-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate: The enantiomer of the compound, which might have different biological activity.
4-Tert-butyl 3-methyl 2,2-dimethylmorpholine: Lacking the dicarboxylate groups, which could affect its reactivity and applications.
3,4-Dimethylmorpholine: A simpler analog that can be used for comparison in reactivity studies.
属性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
4-O-tert-butyl 3-O-methyl (3S)-2,2-dimethylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-7-8-18-13(4,5)9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m1/s1 |
InChI 键 |
KPIHQUOWUIQYNL-SECBINFHSA-N |
手性 SMILES |
CC1([C@H](N(CCO1)C(=O)OC(C)(C)C)C(=O)OC)C |
规范 SMILES |
CC1(C(N(CCO1)C(=O)OC(C)(C)C)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)
